Glucosamine-13C6,15N (hydrochloride) is synthesized from glucosamine using isotopically labeled precursors. It belongs to the class of amino sugars and can be categorized as a stable isotope-labeled compound. The isotopic labeling allows researchers to track its metabolic pathways and interactions within biological systems more precisely .
The synthesis of Glucosamine-13C6,15N (hydrochloride) involves several key steps:
Industrial production methods mirror these synthetic routes but are scaled up for larger quantities, employing advanced techniques for quality control.
The molecular formula for Glucosamine-13C6,15N (hydrochloride) is C6H14ClNO5, with a molecular weight of 222.58 g/mol. The IUPAC name is (2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal; hydrochloride. Its structural representation includes multiple hydroxyl groups and an amino group that contribute to its biochemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C6H14ClNO5 |
| Molecular Weight | 222.58 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal; hydrochloride |
| InChI | InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H... |
Glucosamine-13C6,15N (hydrochloride) can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Controlled conditions are essential to achieve the desired transformations effectively .
The products formed from these reactions depend on the specific reagents used. For instance:
The ability to manipulate these reactions is valuable for synthesizing derivatives that can be used in further biochemical studies.
Glucosamine-13C6,15N (hydrochloride) functions primarily as a precursor in synthesizing glycosaminoglycans—vital components of joint cartilage. Its incorporation into glycosylated proteins and lipids aids in cartilage maintenance and repair processes. The isotopic labeling allows researchers to track these metabolic processes accurately during experiments .
Glucosamine-13C6,15N (hydrochloride) is typically presented as a white crystalline powder that is soluble in water. Its physical properties make it suitable for various laboratory applications.
The chemical properties include:
These properties enable its use in biochemical assays and metabolic studies .
Glucosamine-13C6,15N (hydrochloride) has several scientific applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4